molecular formula C6H10O5 B12075928 2-Deoxyinosose

2-Deoxyinosose

Cat. No.: B12075928
M. Wt: 162.14 g/mol
InChI Key: GZYCZKBRQBKGJW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Deoxyinosose can be synthesized enzymatically from D-glucose and polyphosphate. The process involves the use of polyphosphate glucokinase to produce D-glucose-6-phosphate from D-glucose and polyphosphate. Subsequently, 2-deoxy-scyllo-inosose synthase catalyzes the conversion of D-glucose-6-phosphate to this compound . This one-pot enzymatic synthesis method is efficient and achieves nearly full conversion under ordinary enzymatic conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the enzymatic synthesis route mentioned above provides a promising approach for large-scale production. The use of enzymes such as polyphosphate glucokinase and 2-deoxy-scyllo-inosose synthase can be optimized for industrial applications to produce this compound efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Deoxyinosose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its tetrahydroxycyclohexanone structure, which provides multiple reactive sites .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Deoxyinosose is unique due to its role as a biosynthetic intermediate in the production of aminoglycoside antibiotics. Unlike deoxyribose and 2-deoxy-D-ribose-5-phosphate, which are primarily involved in genetic and metabolic pathways, this compound is directly linked to the biosynthesis of antibiotics, highlighting its importance in medicinal chemistry .

Properties

IUPAC Name

2,3,4,5-tetrahydroxycyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5/c7-2-1-3(8)5(10)6(11)4(2)9/h2,4-7,9-11H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYCZKBRQBKGJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1=O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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